
Dibutylazidoborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylazidoborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of boron, nitrogen, and carbon atoms, making it a versatile compound for synthetic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylazidoborane can be synthesized through several methods. One common approach involves the reaction of dibutylborane with sodium azide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylazidoborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to dibutylborane.
Substitution: The azide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Dibutylborane.
Substitution: Various substituted boranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutylazidoborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of dibutylazidoborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylborane: Similar in structure but lacks the azide group, making it less reactive in certain applications.
Triethylborane: Another organoboron compound with different alkyl groups, used in different synthetic applications.
Boronic Acids: Compounds with boron-oxygen bonds, widely used in organic synthesis and medicinal chemistry.
Uniqueness
Dibutylazidoborane stands out due to its azide group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring the formation of stable boron-nitrogen bonds, such as in drug delivery and advanced material synthesis.
Eigenschaften
CAS-Nummer |
13272-53-2 |
|---|---|
Molekularformel |
C8H18BN3 |
Molekulargewicht |
167.06 g/mol |
IUPAC-Name |
azido(dibutyl)borane |
InChI |
InChI=1S/C8H18BN3/c1-3-5-7-9(11-12-10)8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
PBSPEQJOIRYRHU-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCC)(CCCC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


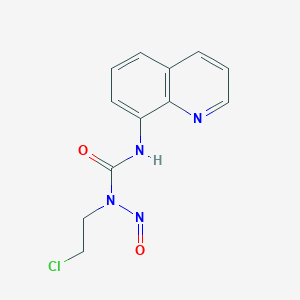

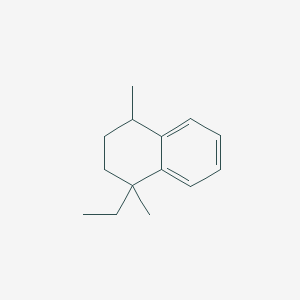
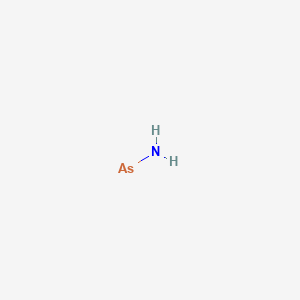



![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)


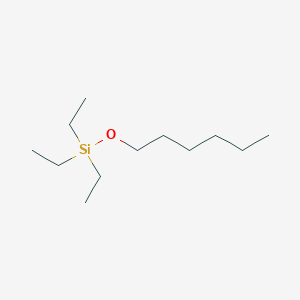
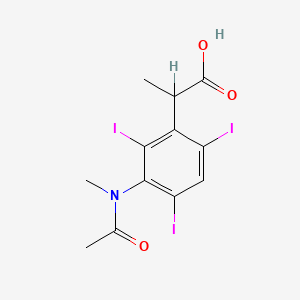
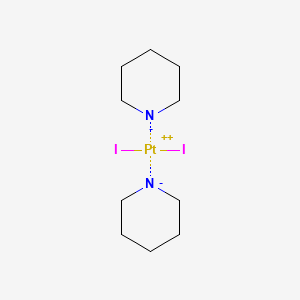
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
